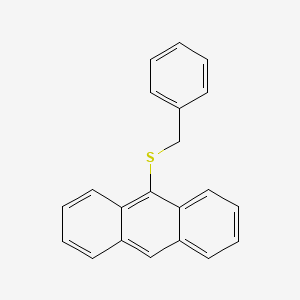
9-(Benzylsulfanyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Benzylsulfanyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a benzylsulfanyl group at the 9th position of the anthracene structure introduces unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Benzylsulfanyl)anthracene typically involves the reaction of anthracene with benzyl mercaptan in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with benzyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 9-(Benzylsulfanyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the anthracene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, room temperature to mild heating.
Reduction: LiAlH4, anhydrous conditions, room temperature.
Substitution: Halogens, nitric acid, sulfuric acid, varying temperatures depending on the specific reaction.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9-(Benzylsulfanyl)anthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(Benzylsulfanyl)anthracene involves its interaction with molecular targets through its aromatic and sulfanyl groups. The compound can intercalate with DNA, affecting DNA metabolism and RNA production. It also interacts with cellular proteins, potentially inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Anthracene: The parent compound, consisting of three fused benzene rings.
9,10-Diphenylanthracene: A derivative with phenyl groups at the 9th and 10th positions, known for its blue light-emitting properties.
9-Methylanthracene: A derivative with a methyl group at the 9th position, used in photophysical studies.
Uniqueness: 9-(Benzylsulfanyl)anthracene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
74851-74-4 |
|---|---|
Molecular Formula |
C21H16S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
9-benzylsulfanylanthracene |
InChI |
InChI=1S/C21H16S/c1-2-8-16(9-3-1)15-22-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-14H,15H2 |
InChI Key |
WFXRRZCUQPMBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















